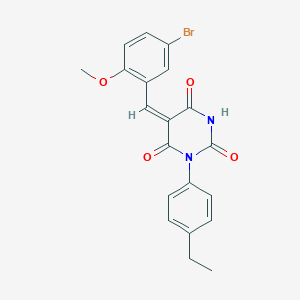
2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate is a chemical compound that has been studied for its potential therapeutic applications in various fields of research. This compound has been synthesized using different methods and has shown promising results in scientific studies.
Mecanismo De Acción
The mechanism of action of 2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate has been studied extensively. It has been shown to inhibit various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. Specifically, it inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also inhibits the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation. Additionally, it has been shown to activate the Nrf2 pathway, which is involved in the protection of cells from oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to induce apoptosis in cancer cells, reduce inflammation, protect neurons from oxidative stress, and improve cognitive function. Additionally, it has been shown to have minimal toxicity in normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate in lab experiments include its potential therapeutic applications in various fields of research, its ability to inhibit multiple enzymes and signaling pathways, and its minimal toxicity in normal cells and tissues. However, its limitations include the need for further research to determine its optimal dosage and administration, as well as its potential side effects in humans.
Direcciones Futuras
There are several future directions for the research of 2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to conduct more studies to determine its optimal dosage and administration in humans. Additionally, further research is needed to determine its potential side effects and toxicity in humans. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate has been reported in the literature using various methods. One of the methods involves the reaction of 2-aminothiazole with benzyl bromide in the presence of a base to form 2-benzylthiazole. The 2-benzylthiazole is then reacted with 6-methyl-3-pyridinecarboxaldehyde in the presence of a catalyst to form 2-benzyl-N-(6-methyl-3-pyridinyl)thiazole-4-carboxamide. Finally, trifluoroacetic acid is used to convert the compound into its trifluoroacetate salt form.
Aplicaciones Científicas De Investigación
2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate has been studied for its potential therapeutic applications in various fields of research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, it has been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid beta.
Propiedades
IUPAC Name |
2-benzyl-N-(6-methylpyridin-3-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-7-8-14(10-18-12)19-17(21)15-11-22-16(20-15)9-13-5-3-2-4-6-13/h2-8,10-11H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVLYTSLYUZJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)C2=CSC(=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(methyl{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B4997578.png)
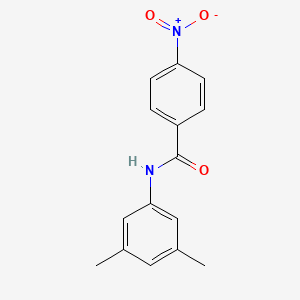
![1-[4-(2,3,5-trimethylphenoxy)butyl]-1H-imidazole](/img/structure/B4997594.png)
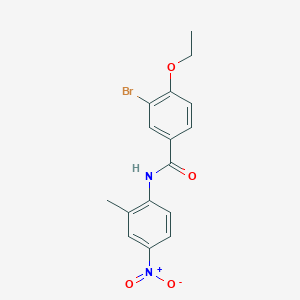
![butyl 4-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}benzoate](/img/structure/B4997613.png)
![ethyl 4-{[(2,3-diphenyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4997615.png)
![N-(2-methoxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4997624.png)
![methyl 4-(acetylamino)-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4997632.png)
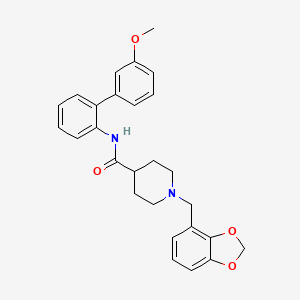
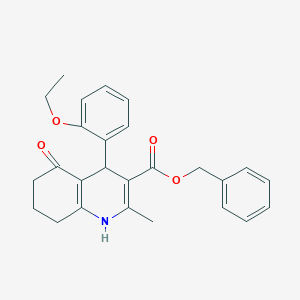
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B4997658.png)
![isopropyl 3-({[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4997665.png)
